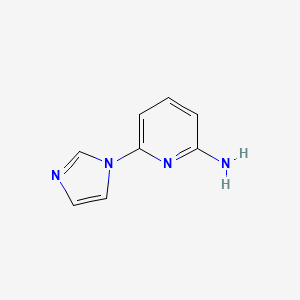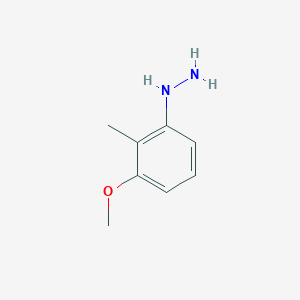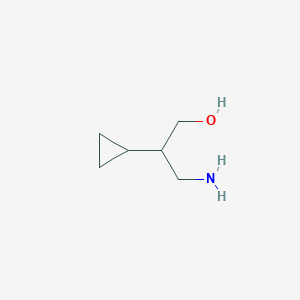![molecular formula C6H15NO2 B3231156 2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol CAS No. 1314909-42-6](/img/structure/B3231156.png)
2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol
Vue d'ensemble
Description
“2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol” is an organic compound with the formula H2NC(CH3)2CH2OH . It is a colorless liquid that is classified as an alkanolamine . It is a useful buffer and a precursor to numerous other organic compounds .
Synthesis Analysis
Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3 .Chemical Reactions Analysis
This compound is a precursor to oxazolines via its reaction with acyl chlorides . Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine .Physical And Chemical Properties Analysis
The compound has a molar mass of 89.138 g·mol−1 . It has a density of 0.934 g/cm3 . The melting point is 30–31 °C (86–88 °F; 303–304 K) and the boiling point is 165.5 °C (329.9 °F; 438.6 K) . It is miscible in water and soluble in alcohols .Applications De Recherche Scientifique
AMP has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a catalyst in the manufacture of pharmaceuticals. It is also used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. In addition, AMP is used in the study of enzyme kinetics, protein folding, and other biochemical processes.
Mécanisme D'action
Target of Action
Similar compounds are often used in the formation of derivatives for gas chromatography analysis .
Biochemical Pathways
It’s worth noting that similar compounds are often used as absorbents for acidic gases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol . .
Avantages Et Limitations Des Expériences En Laboratoire
AMP is a useful reagent for laboratory experiments due to its low cost, availability, and ease of use. It is also relatively stable and soluble in water, making it suitable for use in aqueous solutions. However, it is volatile and can be toxic if inhaled or ingested in large amounts.
Orientations Futures
Future research on AMP could focus on its potential applications in drug design and development. Additionally, further studies could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Finally, research could be conducted to optimize the synthesis methods for AMP, in order to make it more cost effective and efficient.
Safety and Hazards
Propriétés
IUPAC Name |
2-(1-amino-2-methylpropan-2-yl)oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(2,5-7)9-4-3-8/h8H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTTZFAXTLTTOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylic acid](/img/structure/B3231135.png)



![1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride](/img/structure/B3231163.png)

